(1-Methyl-3-piperidin-3-ylpyrazol-4-yl)-pyrrolidin-1-ylmethanone
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Overview
Description
(1-Methyl-3-piperidin-3-ylpyrazol-4-yl)-pyrrolidin-1-ylmethanone is a complex organic compound that features a pyrazole ring substituted with a piperidine and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-3-piperidin-3-ylpyrazol-4-yl)-pyrrolidin-1-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 1,3-diketone, which undergoes cyclization with hydrazine to form the pyrazole ring.
Substitution with Piperidine: The pyrazole ring is then functionalized with a piperidine group through nucleophilic substitution reactions.
Attachment of Pyrrolidine: Finally, the pyrrolidine moiety is introduced via a coupling reaction, often using reagents like pyrrolidine and a suitable activating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification Techniques: Using methods such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-3-piperidin-3-ylpyrazol-4-yl)-pyrrolidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-Methyl-3-piperidin-3-ylpyrazol-4-yl)-pyrrolidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (1-Methyl-3-piperidin-3-ylpyrazol-4-yl)-pyrrolidin-1-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- (1-Methyl-3-piperidin-3-ylpyrazol-4-yl)-pyrrolidin-1-ylmethanol
- (1-Methyl-3-piperidin-3-ylpyrazol-4-yl)-pyrrolidin-1-ylmethane
- (1-Methyl-3-piperidin-3-ylpyrazol-4-yl)-pyrrolidin-1-ylmethanoic acid
Uniqueness
(1-Methyl-3-piperidin-3-ylpyrazol-4-yl)-pyrrolidin-1-ylmethanone is unique due to its specific combination of functional groups and ring structures This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
(1-methyl-3-piperidin-3-ylpyrazol-4-yl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-17-10-12(14(19)18-7-2-3-8-18)13(16-17)11-5-4-6-15-9-11/h10-11,15H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKCQAFDWGLTNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CCCNC2)C(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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